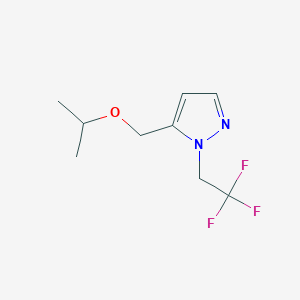

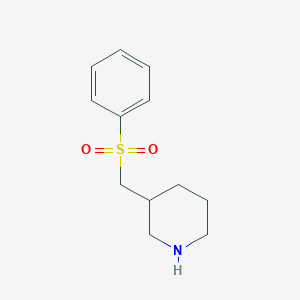

![molecular formula C14H14N2O5S B2986327 2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 519153-01-6](/img/structure/B2986327.png)

2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 519153-01-6 . It has a molecular weight of 322.34 . The IUPAC name for this compound is 2-amino-5-[(4-methoxyanilino)sulfonyl]benzoic acid .

Molecular Structure Analysis

The InChI code for 2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is 1S/C14H14N2O5S/c1-21-10-4-2-9(3-5-10)16-22(19,20)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Material Science and Filtration

Novel Nanofiltration Membranes : Sulfonated aromatic diamine monomers, closely related to the chemical structure of interest, have been utilized in the fabrication of thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities due to enhanced surface hydrophilicity provided by the sulfonated monomers, indicating a potential application in water treatment and dye solution processing (Yang Liu et al., 2012).

Environmental Science

Removal of Anti-UV Products from Water : Research on the development of tertiary amine-functionalized adsorption resins for the efficient removal of benzophenone-4, a common anti-UV additive, from water has shown promising results. The process involves eco-friendly fabrication methods and suggests the importance of chemical modifications for environmental cleanup applications (Xia Zhou et al., 2018).

Electrochemistry

Electrochemical Cleavage of Azo Bond : Studies on the electrochemical behavior of compounds structurally similar to "2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid" have shed light on the mechanisms underlying the cleavage of azo bonds. This research has implications for understanding the degradation pathways of such compounds and their potential applications in designing electrochemical sensors or processes for environmental remediation (Z. Mandić et al., 2004).

Toxicology

Toxicity Assessment : A study aimed at understanding the toxic properties of benzoic acid derivatives, including compounds structurally related to "2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid," has found that these compounds generally exhibit low toxicity. This research is crucial for evaluating the safety profiles of these chemicals in various applications, from industrial use to potential therapeutic agents (L. G. Gorokhova et al., 2020).

Pharmacology

Carbonic Anhydrase Inhibition : Benzamide derivatives incorporating sulfamoyl moieties have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. These studies indicate potential therapeutic applications of "2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid" related compounds in treating conditions like glaucoma, edema, and certain neurological disorders (M. Abdoli et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center/doctor if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

Based on its structural similarity to other sulfamoyl benzoic acids, it may interact with enzymes or receptors that play a role in cellular processes .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .

Biochemical Pathways

The compound’s potential to undergo suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its potential reactions, such as free radical bromination, nucleophilic substitution, and oxidation, could lead to changes in cellular processes .

properties

IUPAC Name |

2-amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-21-10-4-2-9(3-5-10)16-22(19,20)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCLEXOJWZLARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |

CAS RN |

519153-01-6 |

Source

|

| Record name | 2-amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

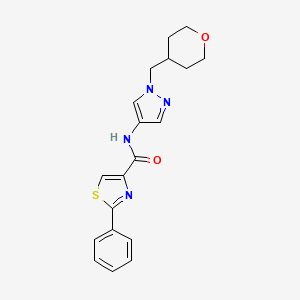

![1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2986245.png)

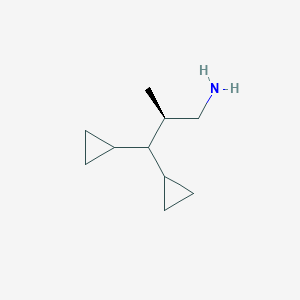

![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

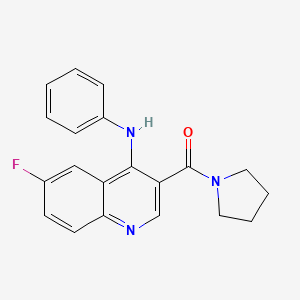

![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)

![6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2986254.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)

![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986266.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)